5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Description
This compound is a heterocyclic oxazole derivative featuring a carbonitrile group at position 4, a 3-methoxyphenyl substituent at position 2, and a piperazine moiety at position 3. The piperazine ring is further functionalized with a 4-ethoxybenzoyl group, which introduces steric bulk and modulates electronic properties. The ethoxy and methoxy substituents enhance lipophilicity and metabolic stability compared to halogenated analogs, making it a candidate for pharmaceutical applications such as kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-3-31-19-9-7-17(8-10-19)23(29)27-11-13-28(14-12-27)24-21(16-25)26-22(32-24)18-5-4-6-20(15-18)30-2/h4-10,15H,3,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINZWWKBWBNWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=CC=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple stepsThe reaction conditions often include the use of solvents like methanol or dichloromethane, and catalysts such as sodium cyanoborohydride . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxy group allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological targets.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The oxazole ring and the functional groups may enhance these interactions by forming electrostatic interactions with proteins and other biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other oxazole-4-carbonitrile derivatives, differing primarily in substituents on the benzoyl and aryl groups. Key analogs include:
Pharmacological and Physicochemical Properties
- Lipophilicity : The ethoxy and methoxy groups increase logP compared to halogenated analogs, favoring membrane permeability .
- Metabolic Stability : Alkoxy groups resist oxidative degradation better than halogens, as seen in fluorinated analogs prone to CYP450-mediated dehalogenation .
- Binding Affinity : The 3-methoxyphenyl group may enhance interactions with hydrophobic enzyme pockets, contrasting with fluorophenyl analogs optimized for charge-transfer interactions .
Functional Comparisons
- Antimicrobial Activity : Piperazine-containing oxazoles (e.g., ) show broad-spectrum activity. The ethoxy group in the target compound may improve Gram-negative coverage due to increased penetration .
- Kinase Inhibition : Fluorinated analogs () exhibit IC₅₀ values <100 nM for tyrosine kinases. The target compound’s ethoxy group could reduce off-target effects by minimizing halogen-bonding with ATP-binding pockets .
Toxicity and Regulatory Considerations
- Halogenated analogs (e.g., ) may pose higher environmental persistence, as noted in TRI reports for lead and zinc compounds . The ethoxy/methoxy substituents likely reduce bioaccumulation risks.
Biological Activity
5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique oxazole ring structure and piperazine moiety, is being investigated for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in different biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 446.5 g/mol. The compound features an ethoxybenzoyl group attached to a piperazine ring, which is known to enhance the pharmacological properties of many drug candidates.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O4 |
| Molecular Weight | 446.5 g/mol |
| CAS Number | 946278-06-4 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit specific enzymes involved in disease processes. For instance, oxazole derivatives have shown promise as inhibitors of bacterial DNA gyrase and topoisomerase IV, suggesting potential antibacterial properties .
- Receptor Modulation : The piperazine component may facilitate binding to various receptors, influencing neurotransmitter systems and potentially providing anxiolytic or antidepressant effects.
- Antimicrobial Activity : Preliminary studies indicate that oxazole derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be effective against resistant bacterial strains .
Antibacterial Activity
In a study evaluating the antibacterial efficacy of oxazole derivatives, compounds similar to the one in focus demonstrated significant inhibition against various bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ampicillin .
Antifungal Activity
While the primary focus has been on antibacterial properties, some studies have also explored antifungal activities. However, results have shown limited efficacy against common fungal pathogens such as Candida albicans .
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments conducted on synthesized oxazole derivatives indicated that modifications in the structure led to enhanced antibacterial activity. The introduction of various substituents on the oxazole ring was correlated with increased potency against multidrug-resistant strains .
- In Vivo Studies : In murine models infected with resistant bacterial strains, compounds structurally related to this compound showed significant reductions in bacterial load and improved survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
